molecular formula C10H14O2 B056339 (2-Propoxyphenyl)methanol CAS No. 112230-06-5

(2-Propoxyphenyl)methanol

Cat. No. B056339
CAS RN: 112230-06-5
M. Wt: 166.22 g/mol
InChI Key: XUNHRWOLRPWIIC-UHFFFAOYSA-N
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Description

(2-Propoxyphenyl)methanol, also known as 2-hydroxy-1-methylethylbenzene, is a compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. In particular, it has been investigated for its potential use in pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

  • Hydrocarbon Formation from Methanol : A study investigated the reaction mechanism for hydrocarbon formation from methanol over SAPO-34, focusing on the co-reaction of propene and methanol. It was found that propene and butenes were mostly formed from methanol, emphasizing the significance of methanol in hydrocarbon synthesis (Dahl & Kolboe, 1994).

  • Propene Formation in Methanol-to-Olefin Reaction : Another study by Dahl and Kolboe (1993) revealed that the majority of propene molecules in the methanol-to-olefin (MTO) reaction over SAPO-34 are formed directly from methanol. This underscores the direct role of methanol in olefin synthesis (Dahl & Kolboe, 1993).

  • Methanol Conversion into Hydrocarbons : Svelle et al. (2006) explored the conversion of methanol to hydrocarbons over zeolite H-ZSM-5. They discovered that ethene formation is mechanistically separated from the formation of higher alkenes, highlighting a distinct pathway for methanol conversion in this context (Svelle et al., 2006).

  • Olefin Epoxidation by H2O2 : A study by de Visser et al. (2003) found that olefin epoxidation by H2O2 occurs under mild conditions in fluorinated alcohol solutions, including methanol. This research provides insights into the role of methanol in facilitating chemical reactions, particularly in olefin epoxidation (de Visser et al., 2003).

  • Electrooxidation of Methanol and 2-Propanol Mixtures : Santasalo et al. (2009) studied the electrooxidation of methanol and 2-propanol mixtures, emphasizing the influence of methanol concentration on the oxidation process. This research contributes to understanding the electrochemical behavior of methanol in mixed alcohol systems (Santasalo et al., 2009).

  • Methanol Carbonylation to Acetic Acid : Qi et al. (2020) demonstrated a heterogeneous catalyst based on atomically dispersed rhenium for the carbonylation of methanol to acetic acid. This study highlights a novel application of methanol in large-scale chemical production (Qi et al., 2020).

Safety and Hazards

“(2-Propoxyphenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided includes the precautionary statements P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

Mechanism of Action

properties

IUPAC Name

(2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHRWOLRPWIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479927
Record name (2-PROPOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112230-06-5
Record name (2-PROPOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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